1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride
CAS No.: 39959-87-0
Cat. No.: VC3370766
Molecular Formula: C8H10Cl3NO
Molecular Weight: 242.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39959-87-0 |
|---|---|
| Molecular Formula | C8H10Cl3NO |
| Molecular Weight | 242.5 g/mol |
| IUPAC Name | 2-(2,3-dichlorophenoxy)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-3-7(8(6)10)12-5-4-11;/h1-3H,4-5,11H2;1H |
| Standard InChI Key | WXJRJTRCMNYTHI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCCN.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCCN.Cl |
Introduction
1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride is a chemical compound that has garnered attention in various fields due to its unique structure and potential applications. This compound is characterized by its aromatic ring with two chlorine atoms and an aminoethoxy side chain, which provides it with distinct chemical properties.
Synthesis
The synthesis of 1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride typically involves the reaction of 2,3-dichlorophenol with 2-aminoethanol in the presence of a suitable catalyst, followed by hydrochloride salt formation. This process can be optimized to achieve high purity and yield.
Biological Activity
Research into the biological activity of 1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride has shown potential in several areas, including pharmacology and toxicology.
Pharmacological Applications
Toxicological Considerations
-
Toxicity: The compound's toxicity profile is not fully understood and requires further investigation to ensure safe handling and use.
-
Environmental Impact: Its environmental impact, particularly in aquatic ecosystems, needs to be assessed.
Research Findings and Applications
Recent research has focused on expanding the understanding of 1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride's chemical and biological properties.
Chemical Reactions
The compound can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, due to its reactive aminoethoxy group.
Potential Applications
-
Pharmaceuticals: Its potential as a precursor or intermediate in pharmaceutical synthesis is being explored.
-
Material Science: There is interest in using derivatives of this compound in material science applications, such as in the development of new polymers.
Future Directions
-
Biological Studies: In-depth biological studies are necessary to understand its pharmacological and toxicological profiles.
-
Chemical Modifications: Exploring chemical modifications to enhance its properties and applications is a promising area of research.
By continuing to investigate this compound, scientists can uncover new avenues for its utilization and contribute to advancements in related fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume